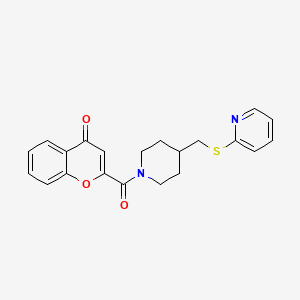![molecular formula C20H18N2O3S B2365451 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313405-09-3](/img/structure/B2365451.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the CAS Number: 557782-81-7. It has a molecular weight of 380.47 and its IUPAC name is N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.309±0.06 g/cm3 (Predicted). It is soluble in DMSO with a maximum concentration of 135.33 mg/mL or 355.7 mM .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Antifungal Activity : A study by Jalilian et al. (2003) explored the synthesis of various 4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole derivatives, including the synthesis of a 6,9-dimethoxy-4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole derivative. These compounds demonstrated significant antifungal activity, especially against Cryptococcus neoformans, with low toxicity observed at specific concentrations (Jalilian et al., 2003).
Cytotoxicity and Topoisomerase II Inhibition : Gomez-Monterrey et al. (2011) investigated a series of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, noting that certain derivatives showed efficacy in cell lines resistant to doxorubicin treatment and inhibited topoisomerase II mediated relaxation of DNA. This study highlights the potential application in cancer treatment (Gomez-Monterrey et al., 2011).
Antibacterial and Antitumor Activity : The synthesis of various 4,5-dihydronaphtho[1,2-c]pyrazole derivatives was described by Al-Saadi et al. (2008). These compounds showed promising in-vitro antitumor activity and were found to be selective for certain cancer cell lines, indicating their potential as antitumor agents (Al-Saadi et al., 2008).
Structural and Mechanistic Studies
X-Ray Powder Diffraction Analysis : Rukiah and Assaad (2010) used X-ray powder diffraction to determine the structure of C(12)H(10)F(3)NO(2), a precursor in the preparation of benzovesamicol analogues for Alzheimer's disease diagnosis. This study contributes to the understanding of the structural aspects of similar compounds (Rukiah & Assaad, 2010).
Molecular Docking and Antibacterial Evaluation : Ravichandiran et al. (2015) conducted a molecular docking study to understand the interaction of 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives with bacterial protein receptors. The study provided insights into the mechanism of action of these compounds as antibacterial agents (Ravichandiran et al., 2015).
Electrocyclizations of Thiocarbonyl Ylides : Egli et al. (2007) examined the reactions of thiobenzamide with diazo compounds, leading to the formation of 4-amino-4,5-dihydro-1,3-thiazole derivatives. This study provides a deeper understanding of the chemical reactivity and potential applications of such compounds (Egli et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWUFOUDVJOIJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

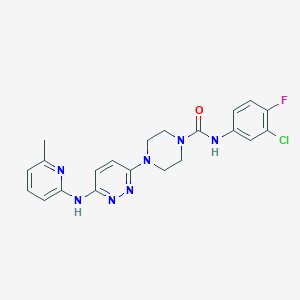
![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
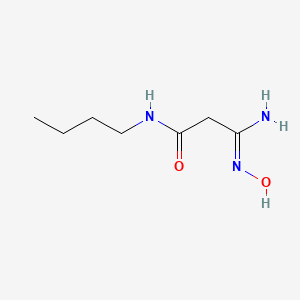
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
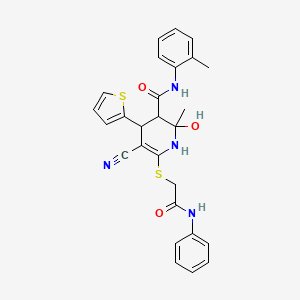
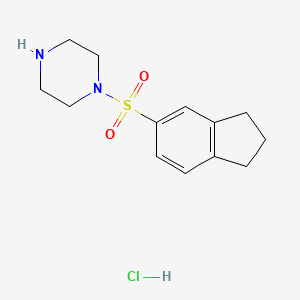
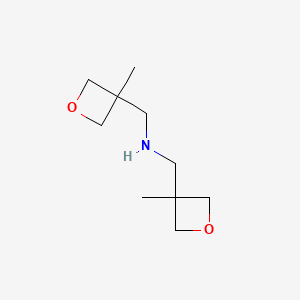
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)
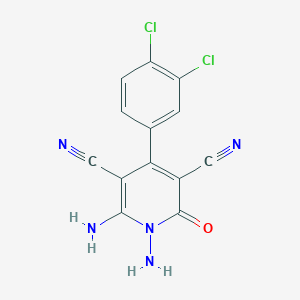
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
